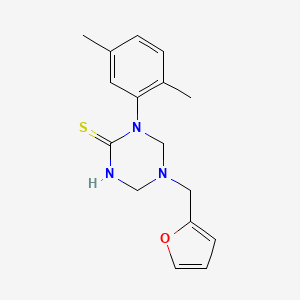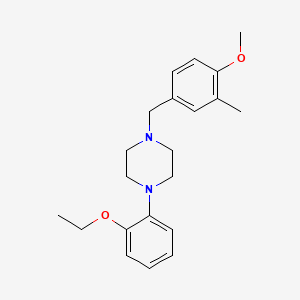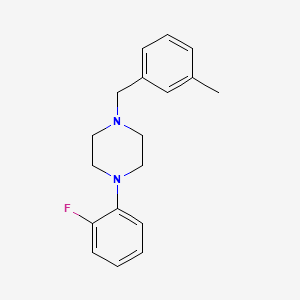![molecular formula C18H24N4O2S B5661117 (3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5661117.png)
(3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine" belongs to a class of compounds with potential medicinal chemistry applications. Its structure suggests it could be involved in selective biological interactions due to the presence of a pyrazole ring, a common motif in drug design for its ability to mimic the peptide bond and engage in hydrogen bonding with biological targets.
Synthesis Analysis
The synthesis of related pyrazole-containing compounds often involves cycloaddition reactions, a method that could be applicable to our compound. For instance, base-mediated [3+2]-cycloannulation strategies have been used for synthesizing pyrazolo[1,5-a]pyridine derivatives, highlighting a method for constructing sulfonyl analogues with good functional group tolerance (Reddy, Sharadha, & Kumari, 2022). This approach, involving K2CO3-mediated cycloannulation, may offer insights into the synthesis of the target compound by suggesting a viable route for introducing the sulfonyl group into the pyrrolidin-3-amine scaffold.
Molecular Structure Analysis
Density Functional Theory (DFT) calculations provide insights into the molecular structure and electronic properties of similar compounds. For example, DFT studies on 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine explored molecular structure, dipole moment, and frontier orbitals, which are crucial for understanding the reactivity and interaction potential of these molecules (Shukla & Yadava, 2020). Similar analyses could be applied to our target compound to predict its behavior and stability.
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives often includes nucleophilic substitution and cycloaddition reactions. For instance, cycloaddition reactions with electron-deficient alkynes can yield pyrazolo[1,5-a]pyridine derivatives, a process potentially relevant to the synthesis of our target compound by indicating how its pyrazole moiety could be elaborated (Wu et al., 2012).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystallinity, are significantly influenced by its molecular structure. While specific details on our compound are not provided, studies on related molecules offer valuable insights. For instance, the crystal structure analysis of related compounds can reveal intermolecular interactions and packing motifs, which are critical for understanding solubility and stability (Seethalakshmi & Palanivel, 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids/bases, oxidizing agents, and its behavior in various chemical reactions, can be inferred from studies on similar compounds. For instance, the electrophilic and nucleophilic sites within the molecule can be predicted through MEP (Molecular Electrostatic Potential) and HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis, providing insights into its reactivity patterns (Shukla & Yadava, 2020).
属性
IUPAC Name |
(3R,4S)-4-cyclopropyl-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-12-18(13(2)22(20-12)15-6-4-3-5-7-15)25(23,24)21-10-16(14-8-9-14)17(19)11-21/h3-7,14,16-17H,8-11,19H2,1-2H3/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAUAWMFTQQDDV-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3CC(C(C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3C[C@@H]([C@H](C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2-fluorophenyl)-5-(2-isopropyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5661049.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5661083.png)

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)
![4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B5661101.png)
![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)


![N-[1-methyl-2-(1-phenyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5661137.png)
